N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The presence of both pyridine and furan rings in the structure makes this compound particularly interesting for various applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan ring but has an indole ring instead of a pyridine ring.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with the pyridine ring at a different position.
Uniqueness
N-(2-((Pyridin-3-ylmethyl)amino)ethyl)furan-2-carboxamide is unique due to the specific positioning of the pyridine and furan rings, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[2-(pyridin-3-ylmethylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c17-13(12-4-2-8-18-12)16-7-6-15-10-11-3-1-5-14-9-11/h1-5,8-9,15H,6-7,10H2,(H,16,17) |
InChI Key |
XSYFHBIGFOCYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNCCNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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